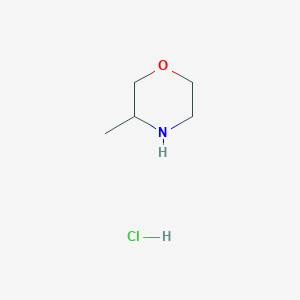

3-Methylmorpholine hydrochloride

Vue d'ensemble

Description

3-Methylmorpholine hydrochloride is an organic compound with the molecular formula C5H12ClNO. It is a white crystalline solid that is soluble in water and has a melting point of 173-174°C . This compound is a chiral molecule, meaning it can exist in two enantiomeric forms, ®-3-methylmorpholine hydrochloride and (S)-3-methylmorpholine hydrochloride. It is commonly used in organic synthesis and as a reagent in various biochemical processes.

Méthodes De Préparation

3-Methylmorpholine hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-methylmorpholine with hydrochloric acid. This reaction typically requires careful control of reaction conditions to ensure safety and avoid contact with skin or inhalation of gases . Industrial production often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Analyse Des Réactions Chimiques

3-Methylmorpholine hydrochloride undergoes various chemical reactions typical of secondary amines. These reactions include:

Oxidation: It can be oxidized to form N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Methylmorpholine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its role in medicinal chemistry is highlighted by its use in the development of drugs with diverse biological activities.

Key Pharmaceutical Uses

- Anticancer Agents : Research indicates that derivatives of 3-methylmorpholine exhibit anticancer properties. For instance, compounds synthesized from 3-methylmorpholine have been shown to inhibit cancer cell proliferation effectively .

- Antiviral Drugs : The compound is also involved in synthesizing antiviral agents, particularly those targeting HIV. Studies have demonstrated its efficacy in enhancing the activity of certain antiviral compounds .

- Antidiabetic Medications : Some derivatives have been identified as potential antidiabetic agents, contributing to the development of new treatments for diabetes .

Synthetic Applications

This compound is utilized as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex organic molecules.

Synthesis Techniques

- Reaction with Thiadiazines : A notable application involves its reaction with thiadiazines to yield various products with enhanced stability and purity. Adjustments in reaction conditions have improved yields significantly, showcasing its utility in synthetic organic chemistry .

- Pharmaceutical Intermediates : It acts as a precursor for synthesizing other pharmaceutical intermediates, facilitating the production of a range of bioactive compounds .

Case Study 1: Synthesis of Anticancer Compounds

A study involving this compound demonstrated its effectiveness in synthesizing a new class of anticancer agents. The reaction conditions were optimized to enhance yield and purity, resulting in compounds that exhibited significant cytotoxic activity against cancer cell lines.

Case Study 2: Development of Antiviral Agents

In another research project, derivatives synthesized from this compound were tested for their antiviral properties. The results indicated a promising inhibition rate against HIV, suggesting potential for further development into therapeutic agents.

Data Table: Overview of Applications

Mécanisme D'action

The mechanism of action of 3-methylmorpholine hydrochloride involves its role as a secondary amine. The presence of the ether oxygen in its structure withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to other secondary amines . This property allows it to form stable intermediates in various chemical reactions, facilitating the synthesis of complex molecules.

Comparaison Avec Des Composés Similaires

3-Methylmorpholine hydrochloride can be compared with other similar compounds such as morpholine, piperidine, and pyrrolidine. These compounds share similar structural features but differ in their chemical reactivity and applications:

Morpholine: Similar to this compound but lacks the methyl group.

This compound is unique due to its specific structural features and reactivity, making it valuable in specific synthetic applications.

Activité Biologique

3-Methylmorpholine hydrochloride (R-MMCH) is a derivative of morpholine, characterized by a methyl group at the third position of the morpholine ring. This compound has garnered interest due to its diverse biological activities and applications in medicinal chemistry, particularly as a ligand for various enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of R-MMCH, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Structure : R-MMCH is a chiral compound, existing in two enantiomeric forms: (R)- and (S)-3-methylmorpholine hydrochloride.

R-MMCH exhibits biological activity primarily through its interaction with various molecular targets. It can act as a ligand for specific enzymes or receptors, modulating their activity. The mechanisms include:

- Enzyme Modulation : R-MMCH can inhibit or activate enzymes by binding to their active sites, influencing their catalytic functions.

- Drug Delivery Systems : Due to its hygroscopic nature and ability to form salts, R-MMCH can improve the solubility and bioavailability of poorly soluble drugs.

- Chiral Auxiliary : It is used in the synthesis of enantiopure pharmaceuticals, introducing chirality during reactions which can be removed later.

Biological Activity Overview

The biological activity of R-MMCH has been explored in various studies:

-

Antibacterial Activity :

- R-MMCH has been utilized in the synthesis of dual inhibitors targeting bacterial topoisomerases. These inhibitors demonstrated potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .

- In vivo studies have shown efficacy against infections caused by vancomycin-intermediate S. aureus in mouse models .

-

Enzyme Studies :

- Research indicates that R-MMCH can influence enzyme mechanisms and is used as a reagent in biochemical assays. Its role as a ligand allows for detailed studies on enzyme kinetics and inhibition mechanisms.

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing new dual inhibitors using R-MMCH as a reactant showed significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The lead compound exhibited favorable solubility and metabolic stability, highlighting R-MMCH's role in developing effective antimicrobial agents .

Case Study 2: Enzyme Interaction Studies

In enzyme assays, R-MMCH was shown to interact with specific enzymes, providing insights into its mechanism of action. The compound's ability to modulate enzyme activity makes it valuable for studying biochemical pathways.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of R-MMCH:

- Interaction with Molecular Targets : R-MMCH acts as a ligand for various enzymes, influencing their activity through competitive inhibition or activation.

- Potential Therapeutic Applications : Its use in drug delivery systems and as a chiral auxiliary positions R-MMCH as a promising candidate in pharmaceutical development.

- Safety Profile : While specific toxicity data is limited, it is noted that R-MMCH can irritate skin and mucous membranes, necessitating careful handling during laboratory use.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOCQCWIEBVSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.